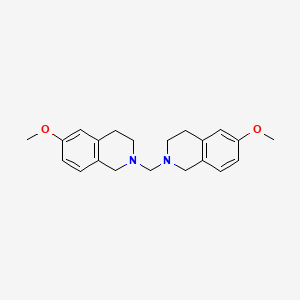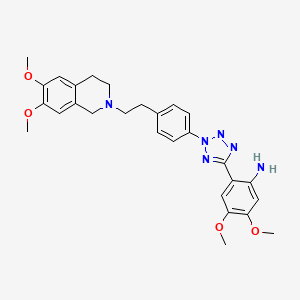
Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane
Descripción general
Descripción
Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane: is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two 6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl groups connected by a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane typically involves the following steps:
Formation of 6-methoxy-3,4-dihydroisoquinoline: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Methoxylation: The resulting 3,4-dihydroisoquinoline is then methoxylated using methanol and a suitable catalyst.
Coupling Reaction: Finally, two molecules of 6-methoxy-3,4-dihydroisoquinoline are coupled using formaldehyde under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It serves as a probe for studying the biological activity of isoquinoline compounds.
Industry: Used in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the isoquinoline ring system play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-methoxy-3,4-dihydroisoquinoline
- Bis(3,4-dihydroisoquinolin-2(1H)-yl)methane
- 1,2-bis(3-fluorophenyl)-6-methoxy-3,4-dihydroisoquinolin-2-ium iodide
Uniqueness
Bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane is unique due to the presence of two 6-methoxy-3,4-dihydroisoquinoline units connected by a methylene bridge, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
6-methoxy-2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-5-3-18-13-22(9-7-16(18)11-20)15-23-10-8-17-12-21(25-2)6-4-19(17)14-23/h3-6,11-12H,7-10,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEENWGJJSQGRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)CN3CCC4=C(C3)C=CC(=C4)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635071 | |
| Record name | 2,2'-Methylenebis(6-methoxy-1,2,3,4-tetrahydroisoquinoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942150-85-8 | |
| Record name | 2,2'-Methylenebis(6-methoxy-1,2,3,4-tetrahydroisoquinoline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3033110.png)

![7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one](/img/structure/B3033112.png)



![3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B3033123.png)

![Alanine, N-[(5-chloro-2-thienyl)carbonyl]-2-methyl-](/img/structure/B3033125.png)




